
(1,2-Ethanediamine-N,N')(N,N,N',N'-tetramethyl-1,2-ethanediamine-N,N')palladiu
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(1,2-Ethanediamine-N,N’)(N,N,N’,N’-tetramethyl-1,2-ethanediamine-N,N’)palladium is a coordination complex that features palladium as the central metal atom. This compound is notable for its applications in catalysis, particularly in organic synthesis and industrial processes. The presence of the ethylenediamine ligands enhances its stability and reactivity.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (1,2-Ethanediamine-N,N’)(N,N,N’,N’-tetramethyl-1,2-ethanediamine-N,N’)palladium typically involves the reaction of palladium salts with N,N,N’,N’-tetramethylethylenediamine. A common method includes the use of palladium(II) chloride and N,N,N’,N’-tetramethylethylenediamine in an appropriate solvent under controlled temperature and pH conditions .
Industrial Production Methods
Industrial production of this compound often employs similar synthetic routes but on a larger scale. The process is optimized for yield and purity, involving precise control of reaction parameters such as temperature, pressure, and concentration of reactants .
Analyse Des Réactions Chimiques
Types of Reactions
(1,2-Ethanediamine-N,N’)(N,N,N’,N’-tetramethyl-1,2-ethanediamine-N,N’)palladium undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form higher oxidation state species.
Reduction: It can be reduced to lower oxidation state species, often involving the palladium center.
Substitution: Ligand substitution reactions are common, where the ethylenediamine ligands can be replaced by other ligands.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various ligands for substitution reactions. The conditions typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield palladium(IV) complexes, while reduction could produce palladium(0) species .
Applications De Recherche Scientifique
Chemistry
In chemistry, (1,2-Ethanediamine-N,N’)(N,N,N’,N’-tetramethyl-1,2-ethanediamine-N,N’)palladium is widely used as a catalyst in organic synthesis. It facilitates various reactions, including cross-coupling reactions, which are essential for forming carbon-carbon bonds .
Biology and Medicine
Its ability to form stable complexes with various ligands makes it a candidate for targeted drug delivery systems .
Industry
Industrially, the compound is used in processes such as polymerization and the production of fine chemicals. Its catalytic properties enhance the efficiency and selectivity of these processes .
Mécanisme D'action
The mechanism by which (1,2-Ethanediamine-N,N’)(N,N,N’,N’-tetramethyl-1,2-ethanediamine-N,N’)palladium exerts its effects involves coordination chemistry. The palladium center acts as a Lewis acid, facilitating the activation of substrates through coordination. This activation lowers the activation energy of the reaction, enhancing the reaction rate. The molecular targets and pathways involved depend on the specific reaction and substrates used[9][9].
Comparaison Avec Des Composés Similaires
Similar Compounds
N,N,N’,N’-tetramethylethylenediamine: This compound is similar in structure but lacks the palladium center.
Ethylenediamine: A simpler ligand that can form coordination complexes with various metals, including palladium.
Uniqueness
The uniqueness of (1,2-Ethanediamine-N,N’)(N,N,N’,N’-tetramethyl-1,2-ethanediamine-N,N’)palladium lies in its combination of the palladium center with the N,N,N’,N’-tetramethylethylenediamine ligands. This combination enhances its stability and reactivity, making it a versatile catalyst in various chemical processes .
Propriétés
Formule moléculaire |
C8H22N4Pd |
|---|---|
Poids moléculaire |
280.71 g/mol |
Nom IUPAC |
2-azanidylethylazanide;palladium(2+);N,N,N',N'-tetramethylethane-1,2-diamine |
InChI |
InChI=1S/C6H16N2.C2H6N2.Pd/c1-7(2)5-6-8(3)4;3-1-2-4;/h5-6H2,1-4H3;3-4H,1-2H2;/q;-2;+2 |
Clé InChI |
OWCMWULPNHPFKV-UHFFFAOYSA-N |
SMILES canonique |
CN(C)CCN(C)C.C(C[NH-])[NH-].[Pd+2] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![4-[4-(4-Chlorophenyl)-1H-pyrazol-5-yl]-4H-1,2,4-triazole](/img/structure/B12888858.png)
![2-[(4-Chlorophenyl)methyl]-3-hydroxyquinoline-4,8-dicarboxylic acid](/img/structure/B12888862.png)
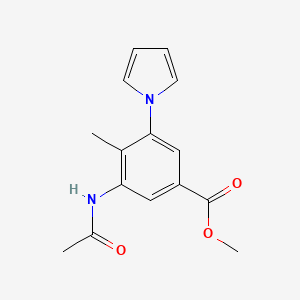
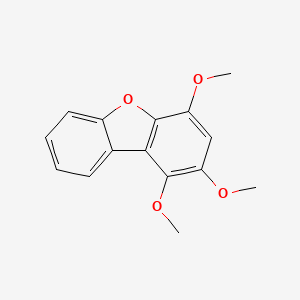
![2-(Cyanomethyl)benzo[d]oxazole-6-acetic acid](/img/structure/B12888897.png)
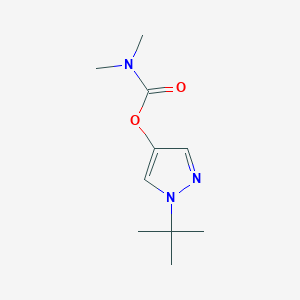
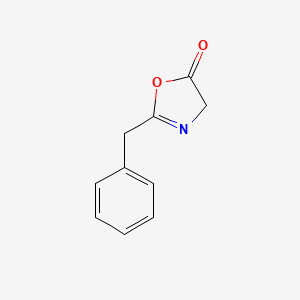
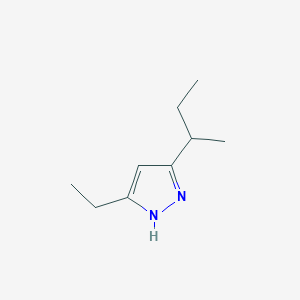
![2-(1,3-dithiol-2-ylidene)-5H-[1,3]dithiolo[4,5-c]pyrrole](/img/structure/B12888924.png)
![3-Bromo-6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazin-6-ol](/img/structure/B12888925.png)
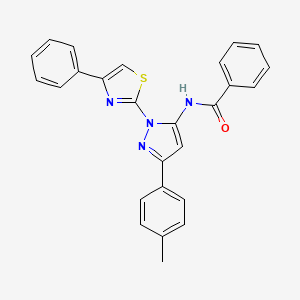
![2-{[2-(2-Methylpropyl)-3,4-dihydro-2H-pyrrol-5-yl]sulfanyl}ethan-1-ol](/img/structure/B12888938.png)
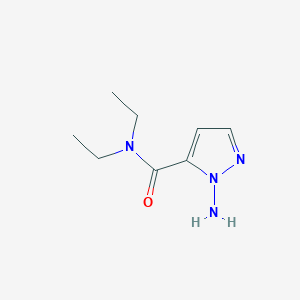
![1-[4-Acetyl-1-(4-chlorophenyl)-2,5-dimethylpyrrol-3-yl]ethanone](/img/structure/B12888947.png)
